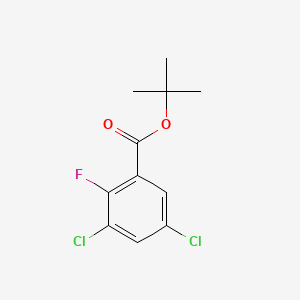

Tert-butyl 3,5-dichloro-2-fluorobenzoate

Description

Tert-butyl 3,5-dichloro-2-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with chlorine atoms at the 3- and 5-positions, a fluorine atom at the 2-position, and a tert-butyl ester group. Its molecular formula is C₁₁H₁₀Cl₂FO₂, with a molecular weight of 265.0 g/mol. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to the synergistic effects of halogen substituents and the steric bulk of the tert-butyl group. The electron-withdrawing nature of chlorine and fluorine enhances electrophilic reactivity, while the tert-butyl group contributes to stability and solubility in nonpolar solvents .

Properties

Molecular Formula |

C11H11Cl2FO2 |

|---|---|

Molecular Weight |

265.10 g/mol |

IUPAC Name |

tert-butyl 3,5-dichloro-2-fluorobenzoate |

InChI |

InChI=1S/C11H11Cl2FO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3 |

InChI Key |

HFVIDTBETIELSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-dichloro-2-fluorobenzoate typically involves the esterification of 3,5-dichloro-2-fluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dichloro-2-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-2-fluorobenzoic acid and tert-butyl alcohol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products vary based on the substituent introduced.

Hydrolysis: 3,5-dichloro-2-fluorobenzoic acid and tert-butyl alcohol.

Reduction: Various reduced derivatives of the original compound.

Scientific Research Applications

Tert-butyl 3,5-dichloro-2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: The target compound’s molecular weight is higher than non-fluorinated analogs due to the combined mass of chlorine and fluorine substituents.

- Melting/Boiling Points: Halogenation increases melting and boiling points compared to non-halogenated analogs (e.g., tert-butyl 4-fluorobenzoate).

- Solubility: Fluorine’s electronegativity reduces water solubility compared to mono-halogenated derivatives, while the tert-butyl group improves solubility in organic solvents like dichloromethane.

- LogP : Higher halogen content correlates with increased lipophilicity, making the target compound more membrane-permeable than less substituted analogs.

2.2 Reactivity and Stability

- Hydrolysis Sensitivity : The electron-withdrawing effect of chlorine and fluorine increases the electrophilicity of the ester carbonyl group, rendering it more reactive toward nucleophilic attack. However, the tert-butyl group’s steric hindrance partially mitigates hydrolysis rates compared to methyl or ethyl esters.

- Suzuki Coupling : The 2-fluoro substituent directs cross-coupling reactions to the 4-position, whereas 3,5-dichloro substitution blocks competing reaction pathways. This regioselectivity contrasts with tert-butyl 2,4-dichlorobenzoate, where coupling occurs at the 5-position.

- Thermal Stability: Halogenated benzoates exhibit superior thermal stability over non-halogenated analogs, with decomposition temperatures exceeding 250°C.

Biological Activity

Tert-butyl 3,5-dichloro-2-fluorobenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a benzoate moiety with chlorine and fluorine substituents positioned at the 3, 5, and 2 locations, respectively. This unique arrangement contributes to its distinct chemical behavior and potential interactions with biological systems.

| Property | Description |

|---|---|

| Chemical Formula | C12H10Cl2F O2 |

| Molecular Weight | 275.11 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Antibacterial Properties

Research indicates that compounds with similar halogenated structures exhibit significant antibacterial properties. This compound is hypothesized to interact with bacterial enzymes, potentially inhibiting their activity. For instance, halogenated benzoic acid derivatives have been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Enzyme Interaction

The compound's structure suggests potential interactions with various biological targets. Studies have demonstrated that similar compounds can modulate enzyme activity, impacting pharmacokinetics and drug interactions. Specifically, the chlorinated derivatives may influence metabolic pathways by interacting with cytochrome P450 enzymes .

Case Studies

-

Pharmaceutical Applications

- In a study investigating the synthesis of pharmaceutical intermediates, this compound was identified as a key building block for developing novel therapeutic agents. Its reactivity allows for modifications that enhance biological activity.

- Antiviral Activity

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

- Inhibition of Enzymatic Activity: The compound exhibited significant inhibition against various enzymes at concentrations as low as in some assays.

- Cytotoxicity Assessment: Preliminary cytotoxicity studies indicated that the compound has a favorable safety profile, with CC50 values exceeding , suggesting minimal toxicity at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.